(3S,6R)-6-methylmorpholine-3-carboxylicacidhydrochloride

Description

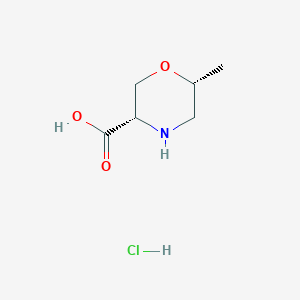

(3S,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative featuring a methyl group at the 6-position and a carboxylic acid moiety at the 3-position, with defined stereochemistry (3S,6R). Its molecular formula is C₆H₁₂ClNO₃, and molecular weight is 181.62 g/mol . Its stereochemistry was confirmed via quantum chemical calculations (e.g., NMR shift predictions and DP4+ probability analysis), highlighting the importance of accurate structural assignment .

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(3S,6R)-6-methylmorpholine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |

InChI Key |

MXADEJLMYVKMKS-JBUOLDKXSA-N |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CO1)C(=O)O.Cl |

Canonical SMILES |

CC1CNC(CO1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate (Example from CN Patent CN107056730B)

- Step 1: Starting from D-cysteine methyl ester hydrochloride (compound I), react with 2-bromo-3'-chlorophenyl acetone under acidic conditions to form intermediate II and then intermediate III.

- Step 2: Subject intermediate III to deprotection and cyclization tandem reaction in methylene chloride with trifluoroacetic acid and triethylsilane at 20–25°C for 2 hours.

- Step 3: Extract and purify the reaction mixture by washing with sodium hydroxide and sodium chloride solutions. Concentrate under reduced pressure to obtain a mixture of diastereomers (intermediates IV and IV').

- Step 4: Separate diastereomers by column chromatography using appropriate solvents (e.g., ethyl acetate/dichloromethane mixtures).

- Step 5: Hydrolyze the methyl ester groups of the separated intermediates under alkaline conditions to obtain the corresponding carboxylic acids (compounds V and V').

- Step 6: Convert the free acid to the hydrochloride salt by treatment with hydrochloric acid.

| Step | Compound | Yield (%) | Purity / Notes |

|---|---|---|---|

| Cyclization (Step 2) | Mixture of IV and IV' | Not specified | Mixture of diastereomers |

| Separation (Step 4) | (3S,6R) isomer (IV) | ~33.5% | Isolated by chromatography |

| Separation (Step 4) | (3S,6S) isomer (IV') | ~38.7% | Isolated by chromatography |

| Hydrolysis (Step 5) | Free acid (V and V') | Quantitative | Alkaline hydrolysis |

| Salt formation (Step 6) | Hydrochloride salt | Quantitative | Crystalline powder |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR spectra confirm the stereochemistry and purity of intermediates and final products.

- Mass Spectrometry (MS):

- Molecular ion peaks consistent with expected molecular weights.

- Chromatography:

- Column chromatography is essential for diastereomer separation.

- Purity:

- High purity (>95%) is achieved after chromatographic separation and salt formation.

Alternative Synthetic Approaches

While the above method is well-documented in pharmaceutical patent literature, other approaches include:

Use of Protecting Groups:

Trimethylsilyl or tert-butyldimethylsilyl protection of hydroxyl groups during intermediate steps to improve yields and selectivity.Use of Different Starting Materials:

Alternative chiral amino acid derivatives or chiral pool compounds may be employed to access the morpholine ring with desired stereochemistry.Green Chemistry Considerations:

Reactions conducted under mild conditions (room temperature, atmospheric pressure) with environmentally benign solvents have been reported to improve scalability.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | D-cysteine methyl ester hydrochloride + bromo-substituted ketone | Formation of protected intermediate | Intermediate II and III |

| 2 | Trifluoroacetic acid, triethylsilane, methylene chloride, RT | Deprotection and cyclization | Mixture of diastereomers (IV, IV') |

| 3 | Column chromatography (EA/DCM) | Separation of diastereomers | Pure (3S,6R) and (3S,6S) isomers |

| 4 | Alkaline hydrolysis (NaOH) | Ester hydrolysis | Free carboxylic acid forms (V, V') |

| 5 | HCl treatment | Salt formation | Hydrochloride salt of (3S,6R)-6-methylmorpholine-3-carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. By interacting with these targets, the compound can modulate biological pathways and exert its effects, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Structure | Substituents | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|---|

| (3S,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride | Morpholine | 6-methyl, 3-carboxylic acid | 3S,6R | C₆H₁₂ClNO₃ | 181.62 | Pharmaceutical intermediate |

| rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride | Morpholine | 6-methyl, 3-carboxylic acid | Racemic | C₆H₁₂ClNO₃ | 181.62 | Discontinued lab chemical |

| (R)-Morpholine-3-carboxylic acid hydrochloride | Morpholine | 3-carboxylic acid | 3R | C₅H₁₀ClNO₃ | 167.59 | Chiral building block |

| Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride | Morpholine | 6-CF₃, 3-methyl ester | 3S,6S | C₇H₁₁ClF₃NO₃ | 249.61 | Prodrug development |

| Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic acid | Morpholine | 6-methyl, 3-Fmoc ester | 3S,6R | C₂₁H₂₁NO₅ | 367.4 | Peptide synthesis |

| (3S,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride | Piperidine | 6-methyl, 3-carboxylic acid | 3S,6R | C₇H₁₄ClNO₂ | 179.65 | Structural analog research |

| (R)-Thiomorpholine-3-carboxylic acid hydrochloride | Thiomorpholine | 3-carboxylic acid | 3R | C₅H₁₀ClNO₂S | 183.65 | Metal-binding studies |

Key Research Findings

- Stereochemistry Matters : The (3S,6R) configuration of the target compound was validated using quantum chemical calculations (DP4+ probability > 99%), underscoring the necessity of precise stereochemical analysis .

- Substituent Effects : Trifluoromethyl groups enhance metabolic stability but may complicate synthesis due to increased steric demands .

- Heterocycle Impact : Thiomorpholine derivatives exhibit unique electronic properties, making them valuable in metalloenzyme inhibition studies .

Biological Activity

(3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on diverse research findings, including its role in inhibiting viral replication, anticoagulant properties, and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine structure with a methyl and carboxylic acid substitution. Its molecular formula is C₇H₁₃ClN₂O₂, and it exhibits both hydrophilic and lipophilic properties, making it suitable for various pharmaceutical formulations.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is crucial for viral replication. The mechanism involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for replication. A patent document outlines methods for treating COVID-19 using this compound as a protease inhibitor, demonstrating its potential in antiviral therapies .

Anticoagulant Properties

(3S,6R)-6-methylmorpholine-3-carboxylic acid derivatives have shown promise as inhibitors of activated blood coagulation factor X. This property positions them as potential agents for preventing and treating thrombotic conditions such as myocardial infarction and deep venous thrombosis . The structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance anticoagulant efficacy.

Other Therapeutic Applications

The compound has been investigated for its role in various therapeutic contexts:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Activity : Research indicates that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Data Table: Summary of Biological Activities

Case Studies

- COVID-19 Treatment : A study demonstrated that administering (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride significantly reduced viral load in infected cell cultures by inhibiting 3CLpro activity.

- Thrombosis Prevention : In vivo studies showed that derivatives of this compound effectively reduced thrombus formation in animal models, suggesting a viable pathway for developing new anticoagulant therapies.

Research Findings

Research continues to explore the full spectrum of biological activities associated with (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride. Key findings include:

- Mechanistic Insights : Structural analysis via X-ray crystallography has provided insights into how this compound interacts at the molecular level with target proteins.

- Pharmacokinetics : Studies are underway to assess the absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves stereoselective reactions starting from morpholine derivatives. For example, methyl chloroformate can react with a chiral 6-methylmorpholine precursor under basic conditions (e.g., triethylamine) to form the ester intermediate, followed by hydrolysis and hydrochloric acid treatment to yield the hydrochloride salt. Key factors include temperature control (0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane or THF) to minimize racemization .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry and functional groups. Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak® IA/IB resolves enantiomeric impurities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation in crystalline forms .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do they impact experimental design?

- Methodological Answer : The hydrochloride salt form enhances water solubility due to ionic interactions. In organic solvents, solubility decreases in the order: DMSO > methanol > ethanol > chloroform. For biological assays, DMSO stock solutions (10–50 mM) are prepared and diluted in aqueous buffers to avoid precipitation. Solubility data should be confirmed via UV-Vis spectroscopy or nephelometry for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for stereoselective synthesis of this compound?

- Methodological Answer : Discrepancies often arise from differences in purification methods (e.g., recrystallization vs. chromatography) or reaction scalability. For instance, continuous flow reactors improve yields (≥85%) compared to batch processes (60–70%) by optimizing mixing and temperature gradients. Systematic DOE (Design of Experiments) approaches can identify critical parameters like catalyst loading or reaction time .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) reveal pH-dependent hydrolysis. At pH < 3, the morpholine ring remains intact, but carboxylic acid decarboxylation occurs above pH 6. HPLC-UV and LC-MS track degradation products, while Arrhenius modeling predicts shelf-life under storage conditions .

Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental approaches validate these interactions?

- Methodological Answer : Molecular docking studies suggest the carboxylic acid group binds to polar residues in enzyme active sites (e.g., proteases or kinases). Validation involves surface plasmon resonance (SPR) for binding kinetics (), fluorescence polarization for competitive inhibition assays, and X-ray crystallography for co-crystal structures. In vitro IC values are determined using enzymatic activity assays (e.g., colorimetric substrate cleavage) .

Q. What strategies are effective for chiral resolution of racemic mixtures during synthesis?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable enantiomer separation via HPLC. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes ester intermediates. Diastereomeric salt formation with chiral amines (e.g., L-proline) is scalable for industrial applications but requires optimization of solvent systems .

Q. How can researchers design derivatives to enhance the compound’s bioavailability or target specificity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the morpholine ring (e.g., introducing fluorine substituents) or replacing the carboxylic acid with bioisosteres (e.g., tetrazoles). Pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) guides lead optimization. Computational tools like QSAR and molecular dynamics simulations predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.